molecular formula C6H6ClN<br>(C6H4)Cl(NH2)<br>C6H6ClN B041212 3-Chloroaniline CAS No. 108-42-9

3-Chloroaniline

Cat. No. B041212
CAS RN: 108-42-9
M. Wt: 127.57 g/mol
InChI Key: PNPCRKVUWYDDST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloroaniline and related compounds has been achieved through various catalytic methods. One prominent method involves the nickel-catalyzed monoamination of aryl and heteroaryl dichlorides, allowing for the selective synthesis of 3-chloroanilines with good to excellent yields (Desmarets, Schneider, & Fort, 2001). Additionally, palladium-catalyzed indolization of chloroanilines represents another significant approach, enabling the synthesis of 2,3-disubstituted indole compounds (Shen et al., 2004).

Molecular Structure Analysis

The molecular structure of 3-chloroaniline derivatives has been extensively studied through crystallography and quantum mechanical evaluations. Studies on 3-chloroanilinium nitrate and perchlorate have provided insights into their crystal structures and electronic properties, revealing the formation of anionic layers alternated with slabs of organic molecules, and highlighting their hydrogen bonding interactions (Bayar et al., 2017).

Chemical Reactions and Properties

3-Chloroaniline undergoes various chemical reactions, indicating its versatile reactivity. For instance, the synthesis of 3-(dichloroacetyl)chromone from 3-chloroaniline demonstrates its reactivity towards electrophiles and its utility in forming complex heterocyclic structures (Iaroshenko et al., 2011). Furthermore, the generation and reactivity of the 4-aminophenyl cation from 4-chloroaniline under photolysis showcase the potential for photo-induced chemical transformations (Guizzardi et al., 2001).

Scientific Research Applications

  • Environmental Impact and Microbial Response : A study by Ma et al. (2020) found that transient 3-chloroaniline shock loading decreased COD and NH4+-N removal efficiencies in sequencing batch reactors, affecting microbial richness and diversity (Ma et al., 2020).

  • Analytical Chemistry Applications : Scholten et al. (1981) demonstrated the use of the fluorescamine reaction for primary amines for post-column derivatization of chloroanilines in liquid chromatography, providing detection limits in the 100-pg range and excellent linearity over a concentration range of 2–3 orders of magnitude (Scholten et al., 1981).

  • Toxicological Research : Stula et al. (1975) found that oral administration of compounds including 4,4′-methylene-bis(2-chloroaniline) caused tumors in rats, highlighting its relevance in carcinogenicity studies (Stula et al., 1975).

  • Thermodynamic Studies : The standard molar enthalpy of formation of 3-chloroaniline was determined by Ribeiro da Silva et al. (2005) to be 53.0 +/- 2.8 kJ.mol(-1) at 298.15 K, aligning with experimental data, important for physical chemistry research (Ribeiro da Silva et al., 2005).

  • Bioremediation : Research by Bathe et al. (2009) showed that bioaugmentation with a degradative plasmid and a bacterial strain carrying it can achieve rapid degradation of 3-chloroaniline in activated sludge reactors, highlighting its potential in environmental biotechnology (Bathe et al., 2009).

  • Polymer Science : Sayyah et al. (2001) investigated the kinetics of chemical polymerization of 3-chloroaniline, finding that the polymerization rate, specific viscosity, and ac conductivity of its polymer increase with increasing hydrochloric acid or sodium dichromate concentration, which is significant in the field of polymer chemistry (Sayyah et al., 2001).

Safety And Hazards

3-Chloroaniline is considered hazardous. It is fatal if inhaled, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The global 3-Chloroaniline market is expected to grow at a CAGR of 5.5% from 2022 to 2030 due to increasing demand in various applications such as medicine, pesticide, dye, and others .

properties

IUPAC Name

3-chloroaniline
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InChI

InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
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InChI Key

PNPCRKVUWYDDST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)N
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Molecular Formula

C6H6ClN, Array
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Related CAS

104350-18-7, 141-85-5 (hydrochloride)
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DSSTOX Substance ID

DTXSID0024761
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Molecular Weight

127.57 g/mol
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Physical Description

M-chloroaniline is a colorless to light amber liquid with a sweet odor. (NTP, 1992), Colorless to light amber, tends to darken during storage; [HSDB], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR.
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Boiling Point

446.9 °F at 760 mmHg (NTP, 1992), 230.5 °C
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Flash Point

255 °F (NTP, 1992), 255 °F, 118 °C c.c.
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in most common organic solvents, Miscible in ethanol, ether, and acetone, In water, 5,400 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6
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Density

1.216 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2150 at 22 °C/4 °C, Relative density (water = 1): 1.216
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4
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Vapor Pressure

less than 0.1 mmHg at 86 °F ; 1 mmHg at 146.3 °F; 760 mmHg at 443.3 °F (NTP, 1992), 0.06 [mmHg], 0.066 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9
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Product Name

3-Chloroaniline

Color/Form

Colorless to light amber, tends to darken during storage

CAS RN

108-42-9
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Melting Point

13.5 °F (NTP, 1992), -10.4 °C, -10 °C
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Synthesis routes and methods I

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,3-dichloroaniline. After a reaction time of 28 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a degree of conversion of 100% of the 2,3-dichloroaniline. The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 3,4-dichloroaniline. After a reaction time of 7 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a degree of conversion of 100% of the 3,4-dichloroaniline. The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Example 9 is repeated, the 3,4,5-trichloroaniline being replaced by 2,4,5-trichloroaniline and 0.5 g of the same catalyst being introduced in place of 0.1 g. After a reaction time of 10 hours under the same conditions, 3-chloroaniline is obtained with a yield of 100% for a complete conversion of the 2,4,5-trichloroaniline and of the intermediates (2,5-, 2,3- and 3,4-dichloroanilines). The degree of hydrodechlorination of the solvent is 0.09%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
same catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroaniline
Reactant of Route 2
3-Chloroaniline
Reactant of Route 3
3-Chloroaniline
Reactant of Route 4
3-Chloroaniline
Reactant of Route 5
3-Chloroaniline
Reactant of Route 6
3-Chloroaniline

Citations

For This Compound
4,760
Citations
W Swenson, J Arendt, DS Wilson - Environmental Microbiology, 2000 - Wiley Online Library
… selection in our 3-chloroaniline biodegradation experiment. … and 12.2 µg l −1 3-chloroaniline with a sample of a naturally … a controlled concentration of 3-chloroaniline (see Experimental …
N Boon, J Goris, P De Vos, W Verstraete… - Applied and …, 2000 - Am Soc Microbiol
A strain identified as Comamonas testosteroni I2 was isolated from activated sludge and found to be able to mineralize 3-chloroaniline (3-CA). During the mineralization, a yellow …
Number of citations: 471 journals.asm.org
SM Sayyah, AA Abd El‐Khalek, AA Bahgat… - Polymer …, 2001 - Wiley Online Library
… In the present study, we intend to investigate the kinetics of the oxidative polymerization of 3-chloroaniline in aqueous hydrochloric acid medium using sodium dichromate as oxidant. …
Number of citations: 47 onlinelibrary.wiley.com
N Boon, EM Top, W Verstraete… - Applied and …, 2003 - Am Soc Microbiol
… This work evaluated the effects on activated-sludge reactor functions of a 3-chloroaniline (3-CA) pulse and bioaugmentation by inoculation with the 3-CA-degrading strain Comamonas …
Number of citations: 335 journals.asm.org
B David, M Lhote, V Faure, P Boule - Water Research, 1998 - Elsevier
… the carbamate group, and 3-chloroaniline, the main intermediate often … 3-chloroaniline, formic acid, carbon monoxide and dioxide and chloride ions. The degradation of 3-chloroaniline …
Number of citations: 118 www.sciencedirect.com
MG Babashkina, K Robeyns, Y Filinchuk… - New Journal of …, 2016 - pubs.rsc.org
The reaction of neat 3-chloroaniline with neat SCN–P(O)(OPh)2 leads to a new N-phosphorylated thiourea, 3-ClC6H4NHC(S)NHP(O)(OPh)2 (1). The same reaction in non-dried …
Number of citations: 18 pubs.rsc.org
L Zhang, D He, J Chen, Y Liu - Journal of Hazardous Materials, 2010 - Elsevier
A new strain Delftia tsuruhatensis H1 able to degrade several chloroanilines (CAs) as individual compounds or a mixture was isolated from a CA-degrading mixed bacterial culture. The …
Number of citations: 74 www.sciencedirect.com
PV Rao, L Venkatramana, M Gowrisankar… - The Journal of Chemical …, 2016 - Elsevier
… 3-chloroaniline is an electron donor and also plays an important role as proton-acceptor center. 3-Chloroaniline … of substituted ethanol with 3-chloroaniline because there have been few …
Number of citations: 18 www.sciencedirect.com
N Boon, J Goris, P De Vos, W Verstraete… - Applied and …, 2001 - Am Soc Microbiol
We examined the diversity of the plasmids and of the genetdnQ, involved in the oxidative deamination of aniline, in five bacterial strains that are able to metabolize both aniline and 3-…
Number of citations: 193 journals.asm.org
VA Rana, AD Vyas, SC Mehrotra - Journal of molecular liquids, 2003 - Elsevier
Complex permitivity spectra of the mixtures of 1-propanol with aniline, 2-chloroaniline and 3-chloroaniline at different temperatures have been measured in the frequency range …
Number of citations: 84 www.sciencedirect.com

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